Cas no 84590-09-0 ((2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol)

(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol structure
84590-09-0 structure
Product name:(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol
CAS No:84590-09-0
MF:C18H27NO3
MW:305.41188
CID:1826061
PubChem ID:158671

(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol Chemical and Physical Properties

Names and Identifiers

    • (2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol
    • 2H-Benzo(a)quinolizine-2-ethanol, 3-ethyl-1,3,4,6,7,11b-hexahydro-9-hydroxy-10-methoxy-, (2R,3R,11bS)-
    • (2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-9-ol
    • (-)-9-Demethylprotoemetinol
    • 9-Demethylprotoemetinol
    • 84590-09-0
    • DTXSID80233571
    • Inchi: InChI=1S/C18H27NO3/c1-3-12-11-19-6-4-14-9-17(21)18(22-2)10-15(14)16(19)8-13(12)5-7-20/h9-10,12-13,16,20-21H,3-8,11H2,1-2H3
    • InChI Key: BQKULDKJGYXIKE-UHFFFAOYSA-N
    • SMILES: CCC1CN2CCC3=CC(=C(C=C3C2CC1CCO)OC)O

Computed Properties

  • Exact Mass: 305.19909372g/mol
  • Monoisotopic Mass: 305.19909372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52.9Ų

(2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-9-ol Related Literature

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